REACTION_CXSMILES
|
Cl[CH2:2]CCl.[CH3:5][C:6]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8]>CC1C=CC(O)=CC=1O>[CH3:2][C:10]1[CH:11]=[C:12]([OH:13])[CH:6]=[C:7]([CH:9]=1)[OH:8].[CH3:5][C:6]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC1=C(C=C(O)C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This product mixture is introduced into a separation vessel
|
Type
|
CUSTOM
|
Details
|
series of separation vessels
|
Type
|
CUSTOM
|
Details
|
This vessel or these vessels may be fractional
|
Type
|
DISTILLATION
|
Details
|
distillation vessels
|
Type
|
CUSTOM
|
Details
|
In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds
|
Type
|
CUSTOM
|
Details
|
The boiling points of these compounds are substantially close to each
|
Type
|
CUSTOM
|
Details
|
other so that a good separation in a single fractional distillation vessel
|
Type
|
CUSTOM
|
Details
|
m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C
|
Type
|
DISTILLATION
|
Details
|
Preferably, the product mixture is fractionally distilled
|
Type
|
CUSTOM
|
Details
|
to obtain a fraction rich in 5-methylresorcinol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(O)C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2]CCl.[CH3:5][C:6]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8]>CC1C=CC(O)=CC=1O>[CH3:2][C:10]1[CH:11]=[C:12]([OH:13])[CH:6]=[C:7]([CH:9]=1)[OH:8].[CH3:5][C:6]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC1=C(C=C(O)C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This product mixture is introduced into a separation vessel
|
Type
|
CUSTOM
|
Details
|
series of separation vessels
|
Type
|
CUSTOM
|
Details
|
This vessel or these vessels may be fractional
|
Type
|
DISTILLATION
|
Details
|
distillation vessels
|
Type
|
CUSTOM
|
Details
|
In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds
|
Type
|
CUSTOM
|
Details
|
The boiling points of these compounds are substantially close to each
|
Type
|
CUSTOM
|
Details
|
other so that a good separation in a single fractional distillation vessel
|
Type
|
CUSTOM
|
Details
|
m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C
|
Type
|
DISTILLATION
|
Details
|
Preferably, the product mixture is fractionally distilled
|
Type
|
CUSTOM
|
Details
|
to obtain a fraction rich in 5-methylresorcinol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(O)C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |